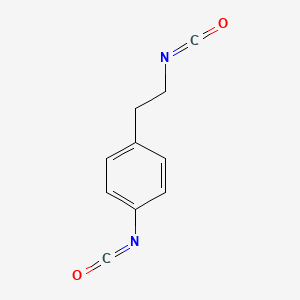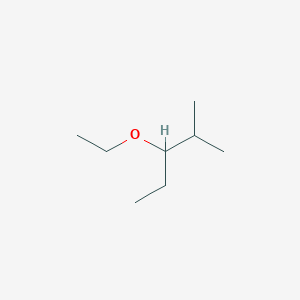
(2,4-Dichloro-5-pentadecylphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dichloro-5-pentadecylphenoxy)acetic acid is an organic compound that belongs to the class of chlorophenoxy acids. It is structurally characterized by the presence of two chlorine atoms and a pentadecyl chain attached to a phenoxyacetic acid core. This compound is known for its herbicidal properties and is used in various agricultural applications to control broadleaf weeds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-5-pentadecylphenoxy)acetic acid typically involves the chlorination of phenoxyacetic acid derivatives. One common method includes the reaction of chloroacetic acid with phenol in the presence of a base, followed by chlorination using chlorine gas. The reaction conditions often involve heating the mixture to around 100°C and maintaining a basic pH using sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The chlorination step is carefully controlled to minimize the formation of unwanted by-products, and the final product is purified through crystallization and filtration .
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dichloro-5-pentadecylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chlorinated phenoxy group to a hydroxyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroxylated derivatives, and substituted phenoxyacetic acids .
Aplicaciones Científicas De Investigación
(2,4-Dichloro-5-pentadecylphenoxy)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the formulation of herbicides and plant growth regulators
Mecanismo De Acción
The mechanism of action of (2,4-Dichloro-5-pentadecylphenoxy)acetic acid involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of susceptible plants. The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but without the pentadecyl chain.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another chlorophenoxy acid herbicide known for its use in Agent Orange
Uniqueness
(2,4-Dichloro-5-pentadecylphenoxy)acetic acid is unique due to its long pentadecyl chain, which imparts different physicochemical properties compared to other chlorophenoxy acids. This structural difference can influence its solubility, bioavailability, and overall herbicidal activity .
Propiedades
Número CAS |
115607-36-8 |
|---|---|
Fórmula molecular |
C23H36Cl2O3 |
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
2-(2,4-dichloro-5-pentadecylphenoxy)acetic acid |
InChI |
InChI=1S/C23H36Cl2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-22(28-18-23(26)27)21(25)17-20(19)24/h16-17H,2-15,18H2,1H3,(H,26,27) |
Clave InChI |
VHRCECSNKOXOSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14301198.png)
![2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14301209.png)


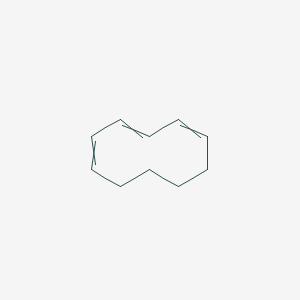
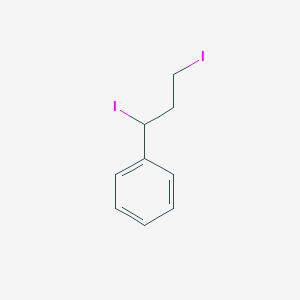
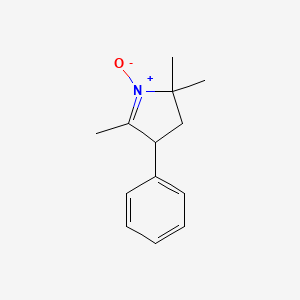
![2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate](/img/structure/B14301243.png)
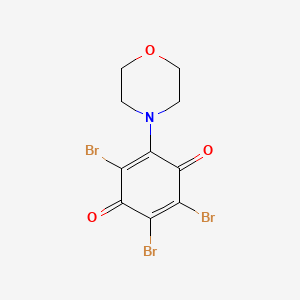
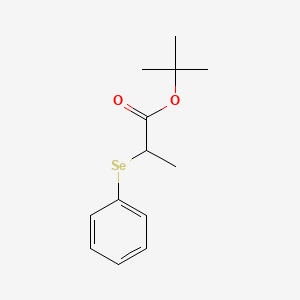
![2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate](/img/structure/B14301252.png)

